Sodium chloroacetate

Carboxymethylation Aqueous Synthesis Formulation

Sodium chloroacetate (CAS 3926-62-3) is the industry-standard carboxymethylating agent, delivering superior degree of substitution (DS) control (e.g., DS 0.38 at 20% concentration) and high water solubility (850 g/L) versus chloroacetic acid or alternative haloacetates. Procure ≥98% purity to ensure consistent CMC, herbicide, and pharmaceutical synthesis, minimize purification steps, and meet GMP requirements. Defined toxicity profile (LD50 oral rat 95 mg/kg) supports safe handling in manufacturing. Available in ambient-shipped solid form (mp 199°C dec.), avoiding the hazards of the liquid parent acid.

Molecular Formula C2H2ClO2Na
C2H2ClNaO2
Molecular Weight 116.48 g/mol
CAS No. 3926-62-3
Cat. No. B044945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium chloroacetate
CAS3926-62-3
SynonymsAcetocaustin
chloroacetate
chloroacetic acid
chloroacetic acid, aluminum salt
chloroacetic acid, ammonium (2:1) salt
chloroacetic acid, ammonium salt
chloroacetic acid, calcium (3:1) salt
chloroacetic acid, calcium salt
chloroacetic acid, potassium (2:1) salt
chloroacetic acid, potassium salt
chloroacetic acid, silver salt
chloroacetic acid, sodium (2:1) salt
chloroacetic acid, sodium (5:2) salt
chloroacetic acid, sodium salt
monochloroacetic acid
SODIUM CHLOROACETATE
Molecular FormulaC2H2ClO2Na
C2H2ClNaO2
Molecular Weight116.48 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])Cl.[Na+]
InChIInChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
InChIKeyFDRCDNZGSXJAFP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, g/100ml at 20 °C: 85

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Chloroacetate (CAS 3926-62-3) – Technical Baseline and Procurement-Relevant Classification


Sodium chloroacetate (CAS 3926-62-3), also referred to as chloroacetic acid sodium salt or sodium monochloroacetate (SMCA), is a white, water-soluble crystalline solid with the molecular formula C₂H₂ClNaO₂ and a molar mass of 116.48 g/mol [1]. It is the sodium salt of chloroacetic acid and is primarily employed as a reactive alkylating agent in organic synthesis, where it serves to introduce the carboxymethyl (-CH₂CO₂⁻) group onto a wide range of nucleophiles . Commercially, its high-purity form (typically ≥98%) is a critical intermediate in the manufacture of carboxymethyl cellulose (CMC), herbicides (e.g., 2,4-D, glyphosate), pharmaceuticals, and surfactants [2].

Why Sodium Chloroacetate (CAS 3926-62-3) Cannot Be Substituted Without Quantitative Risk Assessment


Sodium chloroacetate exhibits a unique combination of high aqueous solubility, a defined purity specification, and a specific reactivity profile as a carboxymethylating agent. While chloroacetic acid (the parent acid) and other haloacetate salts (e.g., sodium bromoacetate, potassium chloroacetate) may appear as functional alternatives, direct substitution in synthetic protocols or industrial formulations without quantitative evaluation introduces significant risk. Critical parameters—including the degree of substitution (DS) in carboxymethylation reactions [1], acute oral toxicity profiles [2], and solubility in aqueous reaction media [3]—diverge measurably among these related compounds. The following evidence demonstrates exactly where sodium chloroacetate's performance characteristics are quantifiably distinct, enabling informed scientific selection and procurement decisions.

Sodium Chloroacetate (CAS 3926-62-3) – Quantitative Differentiation Evidence vs. Key Comparators


Aqueous Solubility: Sodium Chloroacetate vs. Chloroacetic Acid – Measured Difference in Process Compatibility

The aqueous solubility of sodium chloroacetate is substantially higher than that of its parent acid, chloroacetic acid. This difference directly impacts the efficiency of aqueous-phase carboxymethylation reactions where high local reagent concentration is critical. Sodium chloroacetate exhibits a solubility of 850 g/L (20°C) [1], whereas chloroacetic acid demonstrates a significantly lower solubility in water [2]. This enables higher reagent loading and faster reaction kinetics in water-based systems without the need for co-solvents.

Carboxymethylation Aqueous Synthesis Formulation

Carboxymethylation Efficiency: Sodium Chloroacetate Delivers Controlled DS in Starch Derivatization

In a systematic study on carboxymethyl tapioca synthesis, varying the concentration of sodium chloroacetate directly controlled the degree of substitution (DS) of the modified starch. The optimal concentration of 20% sodium chloroacetate yielded a DS of 0.38, along with a moisture content of 6.65% and a solubility of 74.44% [1]. This quantifies the reagent's efficiency in introducing carboxymethyl groups compared to unmodified tapioca (DS = 0). In contrast, alternative alkylating agents such as sodium monochloroacetate under different conditions yielded lower DS values (e.g., DS = 0.12–0.35) in similar carboxymethylation of cellulosic materials [2], highlighting sodium chloroacetate's superior efficacy in achieving higher DS within a single-step aqueous process.

Polysaccharide Modification CMC Synthesis Degree of Substitution

Acute Oral Toxicity: Sodium Chloroacetate vs. Chloroacetic Acid – Divergent Safety Profiles for Handling Protocols

The acute oral toxicity (LD50) of sodium chloroacetate in rats is reported as 95 mg/kg , placing it in GHS Acute Toxicity Category 3 (toxic if swallowed). In contrast, the parent compound chloroacetic acid exhibits an LD50 of 76 mg/kg in rats [1], indicating slightly higher acute toxicity. While both compounds are classified as toxic, the measurable difference in LD50 values has implications for occupational exposure limits, personal protective equipment (PPE) selection, and emergency response planning during procurement and handling. This quantitative distinction is critical for facilities evaluating safer substitutes for specific synthetic steps.

Occupational Safety Toxicology Risk Assessment

Commercial Purity and Assay Consistency: Sodium Chloroacetate ≥98% vs. Technical Grade Alternatives

Reputable suppliers consistently offer sodium chloroacetate with a purity of ≥98% (assay by non-aqueous titration or HClO₄) and a water content of ≤1.0% (Karl Fischer) . This high purity is essential for reproducible carboxymethylation reactions and pharmaceutical intermediate synthesis, where impurities can lead to side reactions and lower yields. In comparison, alternative chloroacetate salts or lower-grade sodium monochloroacetate may have purity specifications ranging from 97% to 98% with higher chloride content [1], which can negatively impact reaction stoichiometry and product quality.

Quality Control Procurement Specification Analytical Chemistry

Thermal Stability and Decomposition Profile: Sodium Chloroacetate vs. Chloroacetic Acid

Sodium chloroacetate exhibits a melting point of 199 °C (with decomposition) and is described as stable under normal temperatures and pressures [1]. In contrast, chloroacetic acid has a lower melting point (61–63 °C) and is known to be highly corrosive and prone to sublimation, presenting different storage and handling challenges [2]. Furthermore, sodium chloroacetate is incompatible with strong oxidizing agents and decomposes upon heating to emit toxic fumes of chlorine and sodium oxide [3]. This thermal behavior is critical for process safety assessments and determines appropriate storage conditions (e.g., cool, dry environment, avoidance of strong oxidizers).

Process Safety Storage Conditions Thermal Analysis

Reaction Efficiency in Etherification: Sodium Chloroacetate vs. In Situ Generated Reagent

A study on the etherification of cellulose demonstrated that using freshly prepared sodium chloroacetate (from the reaction of sodium hydroxide and monochloroacetic acid) as the etherifying agent yields measurable degrees of substitution (DS) over time. At 44±2 °C in methyl ethyl ketone, DS values increased from 1 day to 7 days, indicating sustained reactivity [1]. In contrast, when the in situ generated sodium chloroacetate was not used immediately, side reactions (e.g., hydrolysis) reduced the effective concentration of the alkylating species, leading to lower DS [2]. This highlights the advantage of using pre-isolated, high-purity sodium chloroacetate over relying on in situ generation where competing hydrolysis can diminish yield and reproducibility.

Cellulose Modification Etherification Reaction Kinetics

Sodium Chloroacetate (CAS 3926-62-3) – Evidence-Based Procurement Scenarios for Research and Industry


Carboxymethyl Cellulose (CMC) and Modified Starch Production

Sodium chloroacetate is the industry-standard reagent for introducing carboxymethyl groups onto cellulose and starch backbones. The quantitative evidence for DS control (e.g., achieving DS = 0.38 with 20% reagent concentration [1]) and high aqueous solubility (850 g/L [2]) makes it the preferred choice over chloroacetic acid or alternative haloacetates for producing water-soluble polysaccharide derivatives used as thickeners, stabilizers, and pharmaceutical excipients. Procurement of high-purity (≥98%) material ensures consistent DS and minimizes purification steps .

Synthesis of Pharmaceutical Intermediates and Active Ingredients

As a versatile alkylating agent, sodium chloroacetate is employed in the synthesis of local anesthetics, muscle relaxants, and anti-inflammatory agents [3]. The compound's established purity specifications (≥98% assay, ≤1.0% water) and defined toxicity profile (LD50 oral rat = 95 mg/kg) support its use in GMP-compliant manufacturing environments. The solid physical form and thermal stability (mp 199 °C dec.) facilitate safe handling and accurate weighing compared to the liquid, corrosive parent acid [4].

Agrochemical Formulation and Herbicide Synthesis

Sodium chloroacetate serves as a key intermediate in the production of herbicides such as 2,4-D and glyphosate [5]. Its high water solubility and reactivity profile enable efficient synthesis of phenoxyacetic acid derivatives. The compound's LD50 data and dermal toxicity (>2000 mg/kg) [6] provide a quantifiable basis for occupational safety assessments in agrochemical manufacturing facilities, where less toxic or easier-to-handle reagents may be favored over more hazardous alternatives.

Biochemical Research and Analytical Method Development

In research laboratories, sodium chloroacetate is utilized as a reagent for studying metabolic pathways and enzyme activities, as well as for preparing N,N-diacetic acid derivatives . The availability of analytical-grade material with defined purity and water content supports reproducible experimental outcomes. Researchers prioritizing high-purity reagents for sensitive biochemical assays should procure ≥98% purity sodium chloroacetate to minimize interference from impurities or excess chloride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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